molecular formula C22H20O2 B8173101 3,4-Bis(benzyloxy)styrene

3,4-Bis(benzyloxy)styrene

Cat. No. B8173101
M. Wt: 316.4 g/mol
InChI Key: NNIBQUNZQUOOOR-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)styrene is a useful research compound. Its molecular formula is C22H20O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Bis(benzyloxy)styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(benzyloxy)styrene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization Initiators and Mechanisms : Various compounds, including bromine-containing peroxides and bis(t-butyldioxy)alkanes, have been studied for their effectiveness in initiating the polymerization of styrene, a process integral to creating polystyrene-based materials (Bevington, Toole, & Trossarelli, 1959); (Watanabe, Ishigaki, Okada, & Suyama, 1991).

  • Improving Polymer Composites : Functionalized polystyrene, such as in-chain multi-functionalized polystyrene, enhances the dispersity of carbon black in polymer composites, highlighting a method to improve the performance of these materials (Wu, Wang, Wang, Shen, & Li, 2013).

  • Synthesis of Specialized Polymers : Telechelic polystyrene with arylseleno groups and benzoxazine-functionalized polystyrene macromonomers demonstrate the potential for creating specialized polymers with unique properties for various industrial applications (Kwon et al., 1998); (Kiskan, Colak, Muftuoglu, Cianga, & Yagcı, 2005).

  • Catalysis and Chemical Reactions : Studies have explored the use of catalyst systems in the hydroesterification of styrene, highlighting the efficiency and selectivity of these processes (Ooka, Inoue, Itsuno, & Tanaka, 2005).

  • Surface Protection and Stability : The incorporation of antioxidants in styrene copolymers can protect against photo-oxidation, a significant advancement in prolonging the life of these materials (Bottino, Pollicino, Recca, Pawson, Short, & Clark, 1991).

  • Optical and Electronic Materials : Novel polymer formulations, such as trifluoromethyl substituted styrene polymers, demonstrate high transparency and thermal stability, making them candidates for optical materials (Teng, Lou, Koike, Koike, & Okamoto, 2011).

  • Liquid Crystal Polymers : Mesogen-jacketed liquid crystalline polymers containing unique structures like oxadiazole units are explored for applications in electronics, pharmaceuticals, and biosensors, showcasing the versatility of styrene derivatives in advanced material science (Chai et al., 2007).

properties

IUPAC Name

4-ethenyl-1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h2-15H,1,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIBQUNZQUOOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((4-Vinyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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